molecular formula C17H15NO B11863634 (4-(4-Aminonaphthalen-1-yl)phenyl)methanol CAS No. 1365988-05-1

(4-(4-Aminonaphthalen-1-yl)phenyl)methanol

Cat. No.: B11863634
CAS No.: 1365988-05-1
M. Wt: 249.31 g/mol
InChI Key: OHNSWAKJNJFDDI-UHFFFAOYSA-N
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Description

(4-(4-Aminonaphthalen-1-yl)phenyl)methanol is an organic compound with a complex structure that includes both naphthalene and phenyl groups. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of (4-(4-Aminonaphthalen-1-yl)phenyl)methanol typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound to an amine, followed by a Grignard reaction to introduce the methanol group.

Chemical Reactions Analysis

(4-(4-Aminonaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action for (4-(4-Aminonaphthalen-1-yl)phenyl)methanol is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Properties

CAS No.

1365988-05-1

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

[4-(4-aminonaphthalen-1-yl)phenyl]methanol

InChI

InChI=1S/C17H15NO/c18-17-10-9-14(15-3-1-2-4-16(15)17)13-7-5-12(11-19)6-8-13/h1-10,19H,11,18H2

InChI Key

OHNSWAKJNJFDDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=C(C=C3)CO

Origin of Product

United States

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